Naphtho(2,3-j)fluoranthene

Overview

Description

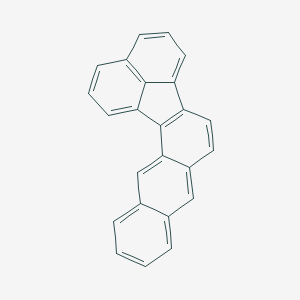

Naphtho(2,3-j)fluoranthene is a polycyclic aromatic hydrocarbon with the molecular formula C24H14. It is a complex organic compound consisting of multiple fused aromatic rings, making it a significant subject of study in organic chemistry and environmental science .

Mechanism of Action

Naphtho[2,3-j]fluoranthene, also known as Naphtho(2,3-j)fluoranthene, is a complex organic compound with the molecular formula C24H14 . This article will delve into the mechanism of action of this compound, covering its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

It’s known that polycyclic aromatic hydrocarbons (pahs), a group to which naphtho[2,3-j]fluoranthene belongs, often interact with cellular components and can cause mutagenic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Naphtho(2,3-j)fluoranthene typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the dehydrogenation and cycloisomerization of suitable aromatic compounds using catalysts such as palladium sulfide on barium carbonate .

Industrial Production Methods: Industrial production of this compound is less common due to its complex structure and the specificity of its applications. it can be synthesized in laboratories for research purposes using advanced organic synthesis techniques .

Chemical Reactions Analysis

Types of Reactions: Naphtho(2,3-j)fluoranthene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones and other oxygenated derivatives.

Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Substitution: Electrophilic substitution reactions can occur at specific positions on the aromatic rings.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products: The major products formed from these reactions include various substituted and oxygenated derivatives of this compound, which can be further utilized in different applications .

Scientific Research Applications

Naphtho(2,3-j)fluoranthene has several scientific research applications, including:

Chemistry: Used as a model compound to study the behavior of polycyclic aromatic hydrocarbons.

Biology: Investigated for its potential biological activity and interactions with biological systems.

Medicine: Explored for its potential use in developing new pharmaceuticals.

Industry: Utilized in the development of advanced materials and organic electronics due to its unique photophysical properties

Comparison with Similar Compounds

- Benzo(a)pyrene

- Chrysene

- Fluoranthene

Comparison: Naphtho(2,3-j)fluoranthene is unique due to its specific ring structure and the positions of its fused aromatic rings. This structural uniqueness imparts distinct chemical and physical properties, making it different from other polycyclic aromatic hydrocarbons like Benzo(a)pyrene, Chrysene, and Fluoranthene .

Biological Activity

Naphtho(2,3-j)fluoranthene is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention due to its potential biological activities and implications for human health. This compound, like other PAHs, is formed during the incomplete combustion of organic materials and is commonly found in environmental pollutants. Understanding its biological activity is crucial for assessing risks associated with exposure, especially in occupational settings.

Chemical Structure and Properties

This compound consists of a fused ring structure that contributes to its stability and chemical reactivity. Its molecular formula is C₁₄H₈, and it has a molecular weight of 192.22 g/mol. The compound's structure allows it to interact with biological macromolecules, potentially leading to toxicological effects.

Key Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₈ |

| Molecular Weight | 192.22 g/mol |

| Melting Point | 97 °C |

| Boiling Point | 360 °C |

| Solubility in Water | Insoluble |

Toxicological Studies

Research indicates that this compound exhibits mutagenic properties. In a study evaluating various PAHs, it was noted that this compound could induce DNA adduct formation, similar to other known carcinogenic PAHs such as benzo[a]pyrene. This suggests a potential mechanism for its carcinogenicity through metabolic activation leading to DNA damage .

Case Study: Developmental Toxicity

A comparative study on the developmental toxicity of various PAHs included this compound. The results showed that this compound exhibited significant toxicity in certain developmental assays, indicating its potential risk during critical periods of development .

The biological activity of this compound can be attributed to its ability to form reactive metabolites upon biotransformation. These metabolites can bind to cellular macromolecules such as DNA and proteins, leading to mutagenic effects. The metabolic pathways often involve cytochrome P450 enzymes which convert this compound into more reactive forms .

Antimicrobial Activity

In addition to its toxicological implications, some studies have explored the antimicrobial properties of related compounds within the fluoranthene family. While specific data on this compound's antimicrobial activity is limited, related compounds have shown promise against various bacterial strains .

Environmental Impact and Exposure Risks

This compound is commonly found in environments contaminated with PAHs, particularly near industrial sites or areas with high vehicular emissions. Occupational exposure can occur through inhalation or dermal contact during processes such as coal tar production or asphalt handling.

Exposure Assessment

- Sources : Combustion of fossil fuels, industrial emissions.

- Routes of Exposure : Inhalation, skin contact.

- Health Risks : Potential carcinogenic effects, developmental toxicity.

Properties

IUPAC Name |

hexacyclo[14.7.1.02,15.03,12.05,10.020,24]tetracosa-1(23),2(15),3,5,7,9,11,13,16,18,20(24),21-dodecaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H14/c1-2-6-17-14-22-18(13-16(17)5-1)11-12-20-19-9-3-7-15-8-4-10-21(23(15)19)24(20)22/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQYVVUIWXIUAKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3C5=CC=CC6=C5C4=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90174481 | |

| Record name | Naphtho(2,3-j)fluoranthene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90174481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205-83-4 | |

| Record name | Naphtho(2,3-j)fluoranthene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000205834 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphtho(2,3-j)fluoranthene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90174481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the challenges in synthesizing Naphtho[2,3-j]fluoranthene and how have researchers overcome them?

A1: Synthesizing Naphtho[2,3-j]fluoranthene, along with other benzo[j]fluoranthene derivatives, presents specific challenges due to the need for ring formation and dehydrogenation. Researchers successfully synthesized these compounds using palladium sulfide on barium carbonate as a catalyst. This catalyst facilitated both dehydrogenation and cycloisomerisation reactions. [] Additionally, sulfuric acid proved useful for achieving cycloisomerisation without dehydrogenation. [] This highlights the importance of catalyst selection and reaction conditions in successfully synthesizing these complex polycyclic aromatic hydrocarbons.

Q2: How does the presence of five-membered rings within polycyclic aromatic hydrocarbons (PAHs) like Naphtho[2,3-j]fluoranthene influence their isomeric distributions?

A2: Research suggests that five-membered rings within PAHs, whether internally or externally fused, can facilitate rapid isomerization. [] This rapid isomerization could explain the observed invariance in relative abundances of specific isomers across various fuel types and reactor configurations. While this holds true for C16H10 isomers like fluoranthene, aceanthrylene, and acephenanthrylene, other PAH isomer families, including those like Naphtho[2,3-j]fluoranthene, do not exhibit such agreement between experimental and computed equilibrium distributions. [] This suggests that isomerization mechanisms involving five-membered rings might be less significant in these larger PAH systems compared to other processes like ethylene migration or internal five-membered ring rearrangements. Further research is needed to fully understand the specific isomerization pathways in these larger PAHs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.